Cas no 383-53-9 (2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one)

2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one structure
383-53-9 structure
Product Name:2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one
CAS No:383-53-9
MF:C9H6BrF3O
MW:267.042552471161
MDL:MFCD00126489
CID:37164
PubChem ID:125307706
Update Time:2025-11-02

2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one
    • 4-(Trifluoromethyl)phenacyl Bromide
    • 2-Bromo-4'-(trifluoromethyl)acetophenone
    • 2-bromo-1-[4-(trifluoromethyl)phenyl]ethanone
    • 2-Bromo-4'-(trifluoromethyl)acetophenon
    • 2-bromo-4'-trifluoromethylacetophenone
    • 4'-(Trifluoromethyl)phenacyl bromide
    • 2-BroMo-1-[4-(trifluoroMethyl)phenyl]ethan-1-one, Tech.
    • 2-Bromo-4′-(trifluoromethyl)acetophenone
    • 4-Trifluoromethylphenacyl bromide
    • 2-bromo-1-(4-(trifluoromethyl)phenyl)ethanone
    • Ethanone, 2-bromo-1-[4-(trifluoromethyl)phenyl]-
    • 2-Bromo-1-(4-trifluoromethyl-phenyl)-ethanone
    • 2-bromo-1-(4-(trifluoromethyl)phenyl)et
    • 2-bromo-1-(4-(trifluoromethyl)phenyl)ethan-1-one
    • NSC
    • 4-trifluoromethyl-phenacyl bromide
    • BB 0260509
    • Q-103450
    • 383-53-9
    • 2-Bromo-4'-(trifluoromethyl)acetophenone, 95%
    • NS00121876
    • MFCD00126489
    • p-trifluoromethyl-2-bromoacetophenone
    • 2-bromo-1-[4-(trifluoromethyl)-phenyl]ethanone
    • 4-trifluoromethylphenacylbromide
    • BDBM50119685
    • 2-Bromo-1-(4-trifluoromethyl-phenyl)-ethanone;2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one
    • CHEMBL105348
    • AKOS000210354
    • 2-Bromo-1-[4-(trifluoromethyl);phenyl]ethan-1-one
    • DTXSID30313791
    • A6504
    • NSC-277303
    • SCHEMBL203931
    • PD136236
    • AS-18331
    • 2-bromo-1-[4-(trifluoromethyl)phenyl]-ethanone
    • 2-bromo-4'-trifluoromethyl-acetophenone
    • BCP23208
    • CS-W004111
    • 4-trifluoromethyl phenacyl bromide
    • T2747
    • 1-bromo-2-(4-trifluoromethylphenyl)-2-ethanone
    • AM20040333
    • 2-bromo-4'-trifluoromethyl acetophenone
    • FT-0616934
    • 2-bromo-1-(4-trifluoromethylphenyl)ethanone
    • NSC277303
    • alpha-bromo-4'-(trifluoromethyl) acetophenone
    • DB-002125
    • 609-544-9
    • 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one
    • MDL: MFCD00126489
    • Inchi: 1S/C9H6BrF3O/c10-5-8(14)6-1-3-7(4-2-6)9(11,12)13/h1-4H,5H2
    • InChI Key: HEMROKPXTCOASZ-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(C(F)(F)F)=CC=1)=O

Computed Properties

  • Exact Mass: 265.95500
  • Monoisotopic Mass: 265.955
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 3.3
  • Topological Polar Surface Area: 17.1

Experimental Properties

  • Density: 1.592
  • Melting Point: 53.0 to 57.0 deg-C
  • Boiling Point: 264.2 °C at 760 mmHg
  • Flash Point: 113.6 °C
  • Refractive Index: 1.374
  • PSA: 17.07000
  • LogP: 3.28300

2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one Security Information

2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one Customs Data

  • HS CODE:2914700090
  • Customs Data:

    China Customs Code:

    2914700090

    Overview:

    2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, Acetone declared packaging

    Summary:

    HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%

2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one Pricemore >>

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2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one Suppliers

Suzhou Senfeida Chemical Co., Ltd
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(CAS:383-53-9)4-(Trifluoromethyl)phenacyl bromide
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Quantity:200KG
Purity:99%
Pricing Information Last Updated:Friday, 19 July 2024 14:37
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Amadis Chemical Company Limited
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(CAS:383-53-9)2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one
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Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:32
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Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:383-53-9)4-(trifluoromethyl)phenacyl bromide
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:57
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Additional information on 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one

Introduction to 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one (CAS No. 383-53-9)

2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 383-53-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, featuring a bromine substituent and a trifluoromethyl group on a phenyl ring, combined with an acetyl functional group, makes it a versatile intermediate in synthetic chemistry. Its unique structural attributes have garnered attention for its potential applications in the development of novel agrochemicals, pharmaceuticals, and specialty materials.

The structural composition of 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one consists of a benzene ring substituted at the 4-position with a trifluoromethyl group (-CF₃), a bromine atom at the 2-position (-Br), and an acetyl group (-COCH₃) attached to the 1-position. This arrangement imparts distinct electronic and steric properties, making it a valuable building block for further functionalization. The presence of both bromine and trifluoromethyl groups enhances its reactivity in various chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and cyclizations.

In recent years, the demand for fluorinated compounds has surged due to their enhanced metabolic stability, lipophilicity, and binding affinity in biological systems. The trifluoromethyl group, in particular, is widely employed in drug design to improve pharmacokinetic profiles. The incorporation of this moiety into 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one not only facilitates its role as a precursor in medicinal chemistry but also underscores its importance in synthesizing bioactive molecules.

One of the most compelling aspects of 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one is its utility in constructing heterocyclic frameworks. Heterocycles are fundamental components of numerous pharmacologically active agents, and the brominated trifluoromethyl phenyl ketone serves as an excellent scaffold for generating such structures. Researchers have leveraged this compound to develop inhibitors targeting various biological pathways, including enzyme inhibition and receptor binding. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents while maintaining the integrity of the core structure.

Recent advancements in synthetic methodologies have further highlighted the significance of 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one. For instance, transition-metal-catalyzed reactions have been optimized to facilitate efficient transformations at the bromine and trifluoromethyl positions. These techniques have enabled chemists to explore complex molecular architectures with greater precision, paving the way for innovative drug candidates. Additionally, computational studies have been instrumental in predicting reaction outcomes and designing novel synthetic routes, ensuring that researchers can maximize yield and minimize unwanted byproducts.

The pharmaceutical industry has been particularly keen on exploring derivatives of 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one due to its perceived potential as a precursor for antiviral, anticancer, and anti-inflammatory agents. For example, researchers have synthesized analogs of this compound that exhibit inhibitory activity against enzymes implicated in disease pathways. The ability to modify both the bromine and trifluoromethyl positions allows for fine-tuning of physicochemical properties such as solubility, permeability across biological membranes (P-gp), and metabolic stability.

In agrochemical research, 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one has been utilized to develop novel pesticides with improved efficacy and environmental safety. The trifluoromethyl group contributes to enhanced pesticidal activity by increasing lipophilicity and resistance to degradation. Furthermore, the bromine atom serves as a site for further functionalization via cross-coupling reactions with aryl halides or organometallic reagents, enabling the construction of complex agrochemical scaffolds.

The synthesis of 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one typically involves multi-step processes starting from commercially available precursors such as 4-bromobenzaldehyde or 4-bromobenzophenone. Key steps often include Friedel-Crafts acylation to introduce the acetyl group followed by halogenation or metalation strategies to install the trifluoromethyl moiety. Advances in catalytic systems have allowed for more streamlined synthetic routes with reduced waste generation.

The handling and storage of 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one require careful consideration due to its reactivity. While it does not fall under hazardous classifications that restrict its use under normal laboratory conditions, proper safety protocols should be followed to prevent exposure during synthesis or manipulation. Storage conditions should minimize light exposure and maintain stable temperatures to prevent degradation.

As research continues to uncover new applications for fluorinated compounds like 2-Bromo-1-4-(trifluoromethyl)phenylethan-1-one, its importance is likely to grow further. Collaborative efforts between academia and industry will continue to drive innovation in synthetic methodologies and applications across multiple domains. The compound’s versatility as an intermediate underscores its value not only as a standalone entity but also as part of larger molecular libraries designed for high-throughput screening.

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